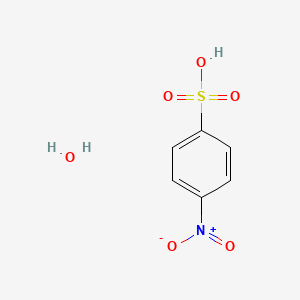
4-Nitrobenzenesulfonic Acid Hydrate
Overview
Description
4-Nitrobenzenesulfonic acid hydrate is a chemical compound with the molecular formula C6H5NO5S . It is often used in the preparation of diaryl compounds as antiviral agents .
Synthesis Analysis
4-Nitrobenzenesulfonic acid is produced by the hydrolysis of 4-nitrobenzenesulfonyl chloride . A simple and efficient method for the sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor has been developed .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: OS(=O)(=O)C1=CC=C(C=C1)N+[O-] . The molecular weight is 203.17 g/mol .Physical and Chemical Properties Analysis
This compound appears as a beige to yellow crystalline powder . It has a melting point range of 105°C to 112°C . .Scientific Research Applications
Proton Conductivity
4-Nitrobenzenesulfonic acid hydrate is studied for its structural features, crystal packing, and notably, its proton conductivity. Research by Barzilovich et al. (2011) highlights the infinite cation associates containing the onium moiety in hydrates and ammonium salts of 4-nitrobenzenesulfonic acid, which contribute significantly to increased proton conductivity. This property is explored in relation to the solvent water molecules, which serve primarily as channels for charge transfer (Barzilovich et al., 2011).
Fluorescent Probing in Biological Systems
Chen et al. (2017) developed a fluorescent probe using O-4-nitrobenzenesulfonylation, where 4-nitrobenzene serves as both a fluorescence quenching moiety and an electrophile. This probe exhibits high sensitivity for hydrazine detection, crucial in environmental and biological systems. It has been successfully applied for imaging hydrazine in living cells, demonstrating the potential of this compound in sensitive detection and cellular imaging (Chen et al., 2017).
Safety and Hazards
4-Nitrobenzenesulfonic Acid Hydrate is considered hazardous. It causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Relevant Papers There are several papers related to this compound. For instance, one discusses the hydrates and ammonium salts of 4-nitrobenzenesulfonic acid and their relation to proton conductivity . Another paper presents a simple and efficient method for the sulfonation of nitrobenzene . These papers could provide more detailed information on the compound’s properties and applications.
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBVFZPNNKLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


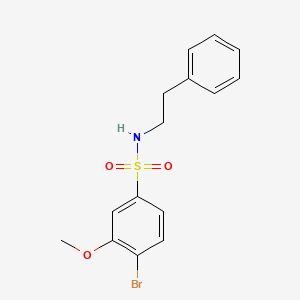


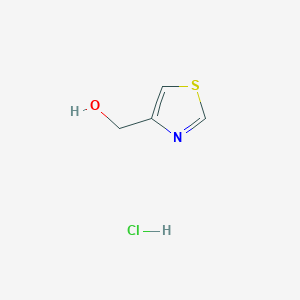


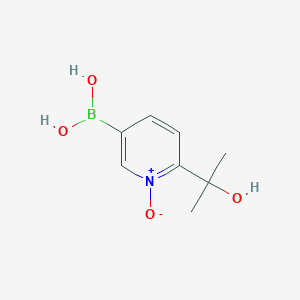

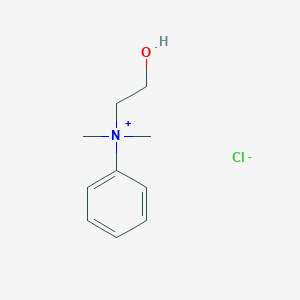




![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)
